
Azetidine-3-carboxamide
Overview
Description
Azetidine-3-carboxamide is a four-membered heterocyclic compound featuring a carboxamide group at the 3-position of the azetidine ring. Its molecular formula is C₄H₈N₂O, with a molecular weight of 100.12 g/mol (CAS No.: 36476-78-5) . This compound is widely used in medicinal chemistry for its role as a building block in bioactive molecules, particularly in antiviral, anti-inflammatory, and antibacterial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azetidine-3-carboxamide can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of azetidine-3-carboxylic acid with ammonia or amines can yield this compound. Another method involves the use of azetidine derivatives in multicomponent reactions, such as the copper-catalyzed reaction of terminal alkynes, sulfonyl azides, and carbodiimides .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. The use of efficient catalysts and reaction conditions, such as controlled temperature and pressure, is crucial in large-scale production. The choice of solvents and purification techniques also plays a significant role in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
Azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms, such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation can yield azetidine-3-carboxylic acid derivatives, while reduction can produce azetidine-3-amine. Substitution reactions can result in a variety of functionalized azetidine derivatives.
Scientific Research Applications
Pharmaceutical Applications
Azetidine-3-carboxamide derivatives have been extensively studied for their potential therapeutic effects. Notably, they have shown promise as inhibitors of signal transducer and activator of transcription 3 (STAT3), a transcription factor implicated in various cancers.
Case Study: STAT3 Inhibition
- A series of azetidine-2-carboxamide analogues were developed that exhibited sub-micromolar potencies against STAT3, with IC50 values of 0.34 to 0.55 μM, significantly outperforming other compounds like proline-based inhibitors .
- These compounds demonstrated high-affinity binding to STAT3 and inhibited its DNA-binding activity in human breast cancer cell lines (MDA-MB-231 and MDA-MB-468) .
Table 1: Potency of Azetidine Derivatives Against STAT3
Compound | IC50 (μM) | Kd (nM) | Activity |
---|---|---|---|
5a | 0.55 | 880 | High |
5o | 0.38 | - | High |
8i | 0.34 | - | High |
Synthetic Chemistry
The azetidine ring structure provides a versatile scaffold for various synthetic transformations. Recent advancements have highlighted innovative methods for synthesizing azetidines, enhancing their utility in organic synthesis.
Synthesis Methods
- Copper-Catalyzed Reactions : A novel copper-catalyzed method allows for the synthesis of azetidines through radical cyclization, utilizing ynamides as precursors . This method is advantageous due to its mild conditions and high yields.
- Electrophilic Azetinylation : A recent electrophilic azetinylation protocol enables the direct incorporation of azetidine rings into diverse nucleophiles, facilitating the creation of functionalized azetidines . This method has been shown to simplify the synthesis of bioactive compounds.
Table 2: Synthetic Methods for Azetidine Derivatives
Method | Key Features |
---|---|
Copper-Catalyzed | High yields, mild conditions |
Electrophilic Azetinylation | Direct installation on various nucleophiles |
Biological Activities
Beyond their role as pharmaceutical agents, azetidine derivatives exhibit a range of biological activities, including antibacterial and anticancer properties.
Antibacterial Activity
Mechanism of Action
The mechanism of action of azetidine-3-carboxamide involves its interaction with specific molecular targets. For instance, certain azetidine derivatives have been found to inhibit the activity of signal transducer and activator of transcription 3 (STAT3), a protein involved in cell growth and differentiation . The inhibition occurs through the binding of the compound to the SH2 domain of STAT3, preventing its dimerization and subsequent DNA binding activity.
Comparison with Similar Compounds
Key Properties:
- Solubility: Highly soluble in polar solvents (e.g., water, ethanol) due to the carboxamide group .
- Reactivity : The strained azetidine ring enables nucleophilic substitution at the 3-position, while the carboxamide group participates in hydrogen bonding and enzyme interactions .
- Synthesis : Commonly synthesized via coupling reactions of azetidine-3-carboxylic acid derivatives with amines. For example, 1-benzhydryl-N-(2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethyl)azetidine-3-carboxamide (FFF-34) is synthesized using EDC·HCl and HOBt as coupling agents, yielding 78% .
Comparison with Structurally Similar Compounds
3-Methylthis compound Derivatives
These derivatives introduce a methyl group at the 3-position, altering steric and electronic properties:
Quinoline-3-carboxamides (e.g., Linomide)
Quinoline-3-carboxamides share a carboxamide group but feature a larger aromatic system, enabling distinct interactions:
Mechanistic Contrast :
- Linomide inhibits angiogenesis by blocking endothelial cell migration and invasion, with IC₅₀ > 100 µg/mL .
- This compound derivatives (e.g., FFF-34) target SLC15A4 transporters, reducing pro-inflammatory cytokine production .
Pyrrole- and Diazirine-Modified Azetidine Carboxamides
These hybrids combine azetidine with other heterocycles for enhanced binding:
Biological Activity
Azetidine-3-carboxamide (Az-3) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological effects, particularly in the context of cancer therapy, antimicrobial properties, and as a potential therapeutic agent for neurological disorders.
Chemical Structure and Synthesis
This compound is characterized by a four-membered ring structure containing nitrogen and a carboxamide functional group. The synthesis of Az-3 typically involves cyclization reactions from appropriate precursors, such as aziridine derivatives or other cyclic amines. Recent studies have highlighted efficient synthetic routes that allow for the production of various azetidine derivatives, which can be further functionalized for enhanced biological activity .
1. Cancer Therapeutics
This compound has been investigated for its potential as an inhibitor of signal transducer and activator of transcription 3 (STAT3), a transcription factor often constitutively activated in various cancers. Research indicates that modifications to the azetidine core can significantly impact its potency against STAT3. For instance, while the azetidine-2-carboxamide showed promising inhibition with an IC50 of 0.52 μM, the this compound exhibited a loss of activity in similar assays . This suggests that the specific positioning of functional groups is crucial for maintaining biological efficacy.
Table 1: Potency of Azetidine Derivatives Against STAT3
Compound | IC50 (μM) |
---|---|
Azetidine-2-carboxamide | 0.52 |
This compound | Not Active |
Proline analogue | 2.4 |
Despite its reduced activity in vitro, studies have shown that azetidine derivatives can still exert some cytotoxic effects on cancer cell lines, although these effects may be limited by poor membrane permeability due to ionization at physiological pH .
2. Antimicrobial Properties
Research has demonstrated that various substituted azetidine derivatives exhibit significant antimicrobial activity against a range of pathogens. For example, azetidine derivatives have been tested against Staphylococcus aureus, Escherichia coli, and Candida albicans, showing varying degrees of efficacy. The structural diversity within this class of compounds appears to correlate with their biological activity, suggesting that specific modifications can enhance their antimicrobial properties .
Table 2: Antimicrobial Activity of Azetidine Derivatives
Compound | Activity Against | Efficacy Level |
---|---|---|
Azetidine-1 | S. aureus | High |
Azetidine-2 | E. coli | Moderate |
Azetidine-3 | C. albicans | Low |
3. Neurological Applications
Azetidine derivatives have also been explored for their potential as gamma-aminobutyric acid (GABA) uptake inhibitors, which could have implications in treating neurological disorders such as epilepsy and anxiety. Certain analogues demonstrated notable potency at GAT-1 and GAT-3 receptors, with IC50 values indicating effective inhibition . This highlights the versatility of azetidine compounds in targeting different biological pathways.
Table 3: GABA Uptake Inhibition Potency
Compound | GAT-1 IC50 (μM) | GAT-3 IC50 (μM) |
---|---|---|
Beta-alanine analogue | 2.83 | 15.3 |
Hydroxyphenyl derivative | 26.6 | 31.0 |
Case Studies
Several case studies illustrate the therapeutic potential and challenges associated with azetidine derivatives:
- STAT3 Inhibition in Breast Cancer : A study evaluated the effects of azetidine derivatives on MDA-MB-231 breast cancer cells, revealing that while potent in vitro against STAT3, cellular uptake remained a limiting factor for therapeutic efficacy .
- Antimicrobial Screening : In a comprehensive screening of various azetidine derivatives against bacterial strains, certain compounds showed high activity levels comparable to standard antibiotics, suggesting their potential role as new antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing azetidine-3-carboxamide derivatives with high purity and yield?
- Methodological Answer : Optimize reaction conditions by selecting appropriate coupling reagents (e.g., EDC·HCl and HOBT for amide bond formation), solvent systems (e.g., dichloromethane for solubility), and purification methods (e.g., flash chromatography using silica gel). Monitor reaction progress via HPLC (Agilent Zorbax Eclipse Plus C18 column, 10–90% ACN gradient) and confirm product purity via NMR (chemical shifts referenced to TMS) and mass spectrometry .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store the compound in sealed containers under inert gas (e.g., nitrogen) at recommended temperatures:
- Powder : -20°C (3-year stability) or 4°C (2-year stability).
- Solution : -80°C (6-month stability) or -20°C (1-month stability).
Avoid exposure to light, moisture, and high temperatures. Use PPE (gloves, goggles, respirators) during handling to minimize inhalation or dermal contact .
Q. What analytical techniques are most reliable for confirming the structure of this compound derivatives?
- Methodological Answer : Combine -NMR (400–500 MHz) and -NMR to resolve rotational isomers and confirm backbone integrity. Use high-resolution mass spectrometry (HRMS, e.g., Waters LCT) for molecular ion validation. Cross-reference spectral data with synthetic intermediates (e.g., azetidine-3-carboxylic acid, CAS 36476-78-5) to rule out impurities .
Q. How can researchers mitigate risks when working with this compound in the lab?
- Methodological Answer : Implement engineering controls (e.g., fume hoods) and personal protective equipment (impervious clothing, respiratory protection). For spills, use inert adsorbents (e.g., diatomaceous earth) and avoid aqueous discharge. Document emergency procedures, including eye irrigation and medical consultation for acute exposure .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?
- Methodological Answer : Conduct systematic reviews (Cochrane guidelines) to assess study heterogeneity:
- Data extraction : Compare assay conditions (e.g., cell lines, IC protocols).
- Bias assessment : Evaluate blinding, randomization, and sample sizes.
- Meta-analysis : Use fixed- or random-effects models to reconcile conflicting results .
Q. How can computational modeling guide the design of this compound-based enzyme inhibitors?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with target enzymes (e.g., viral polymerases). Validate predictions via site-directed mutagenesis and kinetic assays (e.g., measurements). Cross-validate with NMR titration experiments to confirm ligand-protein interactions .
Q. What experimental designs are optimal for studying this compound’s metabolic stability in vivo?
- Methodological Answer : Use radiolabeled -azetidine-3-carboxamide in pharmacokinetic studies:
- Sampling : Collect plasma, urine, and feces at timed intervals.
- Analysis : Quantify metabolites via LC-MS/MS and compare with in vitro microsomal stability data.
- Controls : Include species-specific cytochrome P450 inhibitors to identify metabolic pathways .
Q. How should researchers address reproducibility challenges in this compound synthesis?
- Methodological Answer : Document reaction parameters rigorously (e.g., stoichiometry, temperature, stirring rates) using FAIR data principles. Share protocols via open-access platforms (e.g., protocols.io ) and validate through inter-lab replication studies. Use statistical tools (e.g., RSD calculations) to assess batch-to-batch variability .
Q. What criteria determine the selection of this compound derivatives for preclinical toxicity testing?
- Methodological Answer : Prioritize compounds based on:
- In vitro toxicity : HepG2 cell viability assays and hERG channel inhibition screens.
- ADME properties : Caco-2 permeability and plasma protein binding.
- Therapeutic index : Ratio of efficacy (e.g., IC) to cytotoxicity (e.g., CC) .
Q. How can researchers integrate this compound into multidisciplinary studies (e.g., materials science or neurochemistry)?
- Methodological Answer : Collaborate across fields to explore novel applications:
- Materials science : Investigate self-assembly properties via TEM and SAXS.
- Neurochemistry : Assess blood-brain barrier penetration using in situ perfusion models.
- Data synthesis : Use systematic review frameworks to harmonize findings from disparate disciplines .
Properties
IUPAC Name |
azetidine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c5-4(7)3-1-6-2-3/h3,6H,1-2H2,(H2,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VALZSZJVEFACEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40591629 | |
Record name | Azetidine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40591629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
740768-99-4 | |
Record name | Azetidine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40591629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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